molecular formula C10H8N2O3 B13579352 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B13579352
M. Wt: 204.18 g/mol
InChI Key: JTRFRCBROWVBIY-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of quinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is commonly used in the treatment of urinary tract infections and has been extensively studied for its mechanism of action and various applications in scientific research.

Preparation Methods

The synthesis of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves several steps. One common method starts with the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is often compared to other quinolone antibiotics, such as:

The uniqueness of this compound lies in its specific activity against certain bacterial strains and its use as a reference compound in research.

Biological Activity

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3

This structure features a naphthyridine core, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It is particularly effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus6–7 mM
Clostridium perfringens5.4–7.1 mM
E. coliNot active
Bacillus cereus6–7 mM

Case Studies

Several studies have evaluated the biological activity of this compound in various settings:

  • In Vitro Studies : A study demonstrated that derivatives of naphthyridine, including this compound, showed potent activity against resistant bacterial strains. The derivatives were found to be more effective than standard antibiotics such as ciprofloxacin and ofloxacin .
  • Mechanism Exploration : Molecular docking studies indicated that the compound interacts effectively with DNA gyrase, leading to inhibition of bacterial growth. This was supported by assays demonstrating a correlation between structural modifications and enhanced antimicrobial potency .
  • Comparative Studies : In comparative analyses against other naphthyridine derivatives, this compound exhibited a favorable safety profile while maintaining high efficacy against targeted bacteria .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations suggest that modifications at specific positions on the naphthyridine ring can influence absorption and bioavailability. While some derivatives demonstrated promising activity with lower toxicity profiles, others exhibited cytotoxic effects at higher concentrations .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

JTRFRCBROWVBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC=C(C2=O)C(=O)O

Origin of Product

United States

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